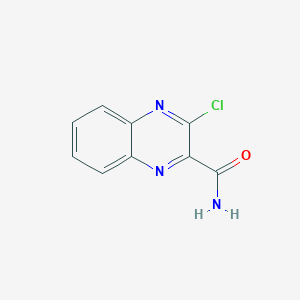

3-Chloroquinoxaline-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinoxaline 2 Carboxamide and Its Chemical Precursors

Direct Synthetic Routes to 3-Chloroquinoxaline-2-carboxamide

The most direct method for preparing this compound involves the formation of an amide bond from a suitable carboxylic acid derivative. This approach is favored for its efficiency and high conversion rates.

Condensation Reactions with 3-Chloro-2-quinoxaloylchloride

A primary route to this compound is the reaction of its corresponding acid chloride, 3-chloro-2-quinoxaloylchloride, with an ammonia (B1221849) source. The acid chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution.

The synthesis typically begins with the activation of the parent carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid. Reagents such as oxalyl chloride or thionyl chloride (SOCl₂) are commonly used for this transformation. mdpi.comlibretexts.org The reaction is often performed in an anhydrous, non-protic solvent like dichloromethane (B109758) (DCM), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The mechanism involves the carboxylic acid attacking the activating agent to form a highly reactive intermediate (e.g., an acyl chlorosulfite with SOCl₂), which has a much better leaving group than the hydroxyl group of the original acid. libretexts.org

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technology is applicable to the amidation of 3-chloro-2-quinoxaloylchloride.

In a typical microwave-assisted procedure, the activated 3-chloro-2-quinoxaloylchloride and the amine (in this case, an ammonia source) are mixed in a suitable solvent within a sealed microwave vial. The mixture is then irradiated at a set temperature for a short duration, often mere minutes. nih.govisuct.ru The rapid and uniform heating provided by microwave irradiation can dramatically enhance the rate of the condensation reaction, driving it to completion quickly and efficiently. nih.gov This approach is particularly valuable for generating libraries of diverse carboxamides for screening purposes, as it significantly shortens the synthesis time for each analog. nih.gov

Preparation of Key Intermediates for this compound Synthesis

The availability of the key precursor, 3-chloroquinoxaline-2-carboxylic acid, is crucial for the synthesis of the target carboxamide. Several methodologies have been developed for its preparation.

Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid

The synthesis of this key intermediate often involves building the quinoxaline (B1680401) core and then introducing or modifying the functional groups at the 2- and 3-positions.

Oxidative cyclization reactions are a cornerstone in the synthesis of many heterocyclic systems, including quinoxalines. One established method is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a β-dicarbonyl compound. mdpi.com For instance, the reaction of a substituted benzofuroxan with a compound like ethyl acetoacetate (B1235776) in the presence of a base can lead to the formation of a quinoxaline 1,4-dioxide derivative. mdpi.com Subsequent chemical manipulation of the resulting quinoxaline N-oxide, such as deoxygenation and functional group interconversion, can provide a pathway to the desired 3-chloroquinoxaline-2-carboxylic acid structure.

Another general approach involves the oxidative condensation of a substituted o-phenylenediamine (B120857) with an α-keto acid. The oxidation of the quinoxaline ring itself, for example with potassium permanganate, can lead to the formation of pyrazine-2,3-dicarboxylic acid, indicating that the benzene (B151609) ring is susceptible to oxidation under harsh conditions. sapub.org Therefore, milder and more selective methods are generally preferred for synthesizing specific quinoxaline carboxylic acids.

Nucleophilic substitution reactions on a pre-formed quinoxaline ring are a common and versatile strategy. A highly practical starting material for this approach is 2,3-dichloroquinoxaline (B139996), which is readily prepared. nih.gov The two chlorine atoms have different reactivities, allowing for selective substitution.

The reaction of 2,3-dichloroquinoxaline with a suitable nucleophile can lead to the displacement of one of the chloro substituents. To introduce a carboxylic acid group at the 2-position, a two-step sequence is often employed. First, 2,3-dichloroquinoxaline can be reacted with a nucleophile like sodium cyanide in a nucleophilic aromatic substitution (SNAr) reaction to introduce a cyano group, yielding 3-chloro-2-cyanoquinoxaline. The cyano group can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid. libretexts.org This sequential approach leverages the reactivity of the dichloro-precursor to selectively install the required functional groups.

Synthesis of 3-Chloroquinoxaline-2-carbonyl Chloride

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride is a critical step in the preparation of its corresponding carboxamide derivatives. This reactive acyl chloride serves as a key intermediate, readily undergoing nucleophilic substitution with various amines. The most common and effective method for its preparation involves the treatment of the corresponding quinoxaline-2-carboxylic acid with a chlorinating agent. mdpi.com

A typical procedure begins with quinoxaline-2-carboxylic acid, which is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). mdpi.com To this solution, a chlorinating agent like oxalyl chloride or thionyl chloride is added. mdpi.comfishersci.it The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which facilitates the formation of the Vilsmeier reagent in situ, a key reactive species in the conversion process. mdpi.comgoogle.com The reaction mixture is typically stirred at room temperature until the conversion to the acid chloride is complete. The resulting 3-chloroquinoxaline-2-carbonyl chloride is often used immediately in the next synthetic step without extensive purification due to its reactivity. nih.gov

Table 1: Reagents for the Synthesis of 3-Chloroquinoxaline-2-carbonyl Chloride

| Starting Material | Reagent | Catalyst | Solvent |

| Quinoxaline-2-carboxylic acid | Oxalyl chloride | DMF (catalytic) | Anhydrous DCM |

| Quinoxaline-2-carboxylic acid | Thionyl chloride | DMF (catalytic) | Anhydrous DCM/Toluene |

Derivation of 3-Chloroquinoxaline-2-carbaldehyde (B1602040)

The derivation of 3-chloroquinoxaline-2-carbaldehyde is most notably achieved through the Vilsmeier-Haack reaction. nih.gov This reaction is a powerful method for the formylation and chlorination of activated aromatic and heterocyclic rings. The synthesis of the analogous 2-chloroquinoline-3-carbaldehydes is well-documented using this method. nih.govnih.govresearchgate.net

The process generally starts with an N-phenylacetamide derivative which undergoes cyclization. nih.gov The Vilsmeier reagent, prepared in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), acts as both the formylating and chlorinating agent. nih.govnih.gov The reaction involves the electrophilic substitution of the aromatic precursor, leading to the formation of the quinoxaline ring system with simultaneous introduction of the chloro and formyl groups at the 3 and 2 positions, respectively. The reaction is typically heated to ensure completion and the product is isolated after quenching the reaction mixture with ice. nih.gov

Advanced Synthetic Strategies for this compound Analogues

The core structure of this compound provides a versatile scaffold for the development of a wide array of analogues through various synthetic transformations.

Amidation and Coupling Reactions for Carboxamide Linkages

The formation of the carboxamide linkage is a fundamental step in synthesizing analogues of this compound. The most direct method involves the condensation of 3-chloroquinoxaline-2-carbonyl chloride with a diverse range of primary or secondary amines. nih.gov This reaction, a classic example of nucleophilic acyl substitution, typically proceeds rapidly at room temperature in an aprotic solvent, often in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl byproduct. fishersci.itsphinxsai.com

Alternatively, modern peptide coupling reagents can be employed to form the amide bond directly from 3-chloroquinoxaline-2-carboxylic acid and an amine, bypassing the need to isolate the acyl chloride. fishersci.it Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate then readily reacts with the amine to yield the desired amide product under mild conditions. libretexts.org

Table 2: Common Amidation Methods

| Method | Activating Agent | Starting Materials | Base (if applicable) |

| Acyl Chloride Method | Thionyl chloride/Oxalyl chloride | Carboxylic acid, Amine | TEA, DIEA, Pyridine |

| Carbodiimide Coupling | EDC, DCC | Carboxylic acid, Amine | Not always required |

Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions offer powerful tools for modifying the quinoxaline core, particularly at the C3-position by substituting the chloro group.

Copper catalysis plays a significant role in C-C bond formation, most notably as a co-catalyst in the Sonogashira reaction. nih.govwikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, making it an excellent method for introducing alkynyl moieties at the C3 position of the quinoxaline ring. wikipedia.orglibretexts.org

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium(0) catalyst and a copper(I) salt, such as CuI, which acts as a co-catalyst. wikipedia.orgnih.gov The reaction is carried out in the presence of an amine base, which is crucial for the catalytic cycle. organic-chemistry.org The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key reactive species that participates in the palladium-catalyzed cross-coupling cycle to form the C-C bond. wikipedia.org This methodology allows for the synthesis of a wide range of 3-alkynylquinoxaline-2-carboxamide analogues.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for the arylation and, by extension, alkylation of the 3-chloroquinoxaline scaffold. researchgate.netresearchgate.net In these reactions, the chlorine atom at the C3 position can be substituted with various alkyl or aryl groups. The Suzuki-Miyaura reaction, for instance, couples the chloroquinoxaline with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net While extensively used for arylation, related palladium-catalyzed couplings can be adapted for alkylation using appropriate alkyl-organometallic reagents.

Phosphonylation: The introduction of a phosphonate (B1237965) group onto the quinoxaline ring can be achieved through palladium-catalyzed phosphonylation, such as the Tavs reaction. researchgate.net This reaction has been successfully applied to 2-amino-3-chloroquinoxalines, demonstrating its feasibility for the this compound system. researchgate.net The process involves the cross-coupling of the 3-chloroquinoxaline derivative with a trialkyl phosphite, like triethyl phosphite, in the presence of a palladium catalyst, such as palladium acetate (B1210297) or palladium chloride. researchgate.net This reaction provides a direct route to 3-phosphonoquinoxaline-2-carboxamide analogues, where the chlorine atom is replaced by a diethylphosphonate group.

Ultrasound-Assisted Synthetic Enhancements

Research into the synthesis of the quinoxaline scaffold has demonstrated the considerable advantages of employing ultrasound. For instance, a catalyst-free and environmentally benign protocol for the synthesis of various quinoxaline derivatives has been developed using ultrasound irradiation. researchgate.net This method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The use of ultrasound has been shown to significantly shorten reaction times and improve yields compared to traditional stirring methods at room temperature. researchgate.net

While direct studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the methodologies applied to its precursors and related structures highlight the potential of this technology. For example, the synthesis of 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives has been successfully achieved under ultrasound-assisted, copper-catalyzed conditions. nih.gov This approach underscores the compatibility of sonochemistry with metal-catalyzed cross-coupling reactions, which are pivotal in the derivatization of the quinoxaline core.

The benefits of sonication are further exemplified in the synthesis of other carboxamides. For instance, an efficient and environmentally friendly synthesis of hydrazine (B178648) carboxamides was developed using ultrasonic irradiation in a water-glycerol solvent system. nih.gov This method proved to be significantly faster and more productive than conventional heating techniques. nih.gov Such findings are highly relevant as the amidation of a precursor like 3-chloroquinoxaline-2-carbonyl chloride to form the target carboxamide could foreseeably be enhanced under similar ultrasonic conditions.

The general procedure for ultrasound-assisted synthesis often involves simply sonicating the reaction mixture in an ultrasonic bath at a specified power, which eliminates the need for external heating and can lead to a more energy-efficient process. nih.govresearchgate.net

Research Findings on Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

The following table summarizes the comparative results for the synthesis of a quinoxaline derivative (2,3-diphenylquinoxaline) from benzil (B1666583) and o-phenylenediamine, illustrating the efficiency of ultrasound irradiation over conventional stirring.

Table 1: Comparison of Ultrasound vs. Stirring for the Synthesis of 2,3-diphenylquinoxaline

| Entry | Solvent | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH/H₂O | Stirring | 180 | 45 |

| 2 | EtOH/H₂O | Ultrasound | 30 | 92 |

| 3 | EtOH | Stirring | 180 | 55 |

| 4 | EtOH | Ultrasound | 25 | 95 |

Data sourced from studies on quinoxaline synthesis under various conditions. researchgate.net

This data clearly indicates that ultrasound irradiation dramatically reduces the required reaction time while significantly increasing the product yield.

Further studies have explored the impact of various substituents on the diamine and dicarbonyl precursors under sonochemical conditions. Generally, high yields are maintained across a range of substrates, showcasing the broad applicability of this method. researchgate.netresearchgate.net

The application of ultrasound not only accelerates the chemical transformations but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvent systems. researchgate.net The enhanced reaction kinetics observed under sonication suggest that this method is a powerful tool for the efficient synthesis of this compound and its chemical precursors. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Chloroquinoxaline 2 Carboxamide

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom at the C3 position of the quinoxaline (B1680401) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom within the pyrazine (B50134) ring, which stabilizes the intermediate formed during the reaction. thermofishersci.in Heteroaromatic compounds where a chlorine substituent is positioned ortho or para to a ring nitrogen are significantly more reactive towards nucleophilic displacement than their carbocyclic analogues like chlorobenzene. thermofishersci.in

The reaction proceeds via a two-stage addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thermofishersci.in Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. A wide variety of nucleophiles can be employed in these reactions, leading to a diverse array of 3-substituted quinoxaline-2-carboxamides. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Structure |

| Amine (R-NH₂) | Ammonia (B1221849), Primary/Secondary Amines | 3-Aminoquinoxaline-2-carboxamide |

| Alcohol (R-OH) | Sodium Methoxide (NaOMe) | 3-Methoxyquinoxaline-2-carboxamide |

| Thiol (R-SH) | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)quinoxaline-2-carboxamide |

This reactivity allows for the introduction of various functional groups, which can then be used for further downstream chemical modifications. thermofishersci.in

Intramolecular Cyclization of 3-Chloroquinoxaline-2-carbonyl Chloride

While the parent compound is a carboxamide, it can be readily converted to the more reactive 3-chloroquinoxaline-2-carbonyl chloride. This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species.

The presence of both a reactive acyl chloride and an activated chloro-substituent on the same quinoxaline scaffold sets the stage for potential intramolecular cyclization reactions. These reactions are a powerful tool for constructing complex, multi-ring systems in a single step.

The conversion of the carboxamide to a carbonyl chloride facilitates intramolecular reactions to create fused polycyclic structures. libretexts.org Depending on the reaction conditions and the intended target, the acyl chloride can undergo cyclization to form new rings. For instance, intramolecular Friedel-Crafts-type acylation could lead to the formation of a new ring fused to the quinoxaline system. Such reactions are pivotal in the synthesis of complex heterocyclic compounds with potential applications in human and veterinary medicine. google.com The general structure of these resulting polycyclic compounds can be represented by formula (I) as described in related patent literature, where a new ring system is fused onto the quinoxaline core. google.com

Diversification of the Carboxamide Moiety via Amine Coupling

The carboxamide group itself is a key site for molecular diversification. While amides are generally less reactive than acid chlorides, their modification is a common strategy in chemical synthesis. libretexts.org One primary method involves the hydrolysis of the carboxamide to the corresponding 3-chloroquinoxaline-2-carboxylic acid, followed by coupling with a diverse range of primary or secondary amines. This two-step process allows for the systematic synthesis of a library of N-substituted amides.

Modern synthetic methods have developed robust protocols for such amine couplings, often employed in the synthesis of noncanonical amino acids and the late-stage functionalization of peptides. researchgate.netnih.gov These strategies leverage various coupling reagents to facilitate the formation of the new amide bond under mild conditions. researchgate.net This approach enables the introduction of various structural motifs, including those with specific biological or material properties. nih.gov

Table 2: Amine Coupling for Carboxamide Diversification

| Amine Reagent | Coupling Conditions | Resulting Product |

| Aniline | 1. Hydrolysis (H₃O⁺) 2. Amide coupling (e.g., EDC, HOBt) | N-phenyl-3-chloroquinoxaline-2-carboxamide |

| Benzylamine | 1. Hydrolysis (H₃O⁺) 2. Amide coupling (e.g., DCC) | N-benzyl-3-chloroquinoxaline-2-carboxamide |

| Morpholine | 1. Hydrolysis (H₃O⁺) 2. Amide coupling (e.g., HATU) | (3-Chloroquinoxalin-2-yl)(morpholino)methanone |

This diversification is crucial for tuning the physicochemical properties of the molecule for various applications. rsc.org

Reactivity of Quinoxaline-2-amines in Heteroannulation Reactions

As established in section 3.1, the chloro group at C3 can be readily displaced by an amine to yield a 3-aminoquinoxaline-2-carboxamide. Further reduction or modification of the carboxamide can lead to a 2-amino-3-(substituted)quinoxaline derivative. This class of compounds, featuring vicinal amino groups or their precursors, are valuable substrates for heteroannulation reactions—reactions that form a new heterocyclic ring.

These quinoxaline-based diamine equivalents can react with suitable 1,2-dielectrophiles to construct a new ring fused to the quinoxaline core. For example, reaction with an α-dicarbonyl compound like glyoxal (B1671930) or a 1,2-diketone can lead to the formation of a pyrazino[2,3-b]quinoxaline system. These reactions significantly increase the structural complexity of the molecule, leading to the creation of novel polycyclic heterocyclic derivatives. google.com

Advanced Spectroscopic and Structural Elucidation of 3 Chloroquinoxaline 2 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules, including quinoxaline (B1680401) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton (¹H) NMR for Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For 3-chloroquinoxaline-2-carboxamide analogues, the ¹H NMR spectrum reveals characteristic signals for the protons on the quinoxaline ring system and the amide group.

The aromatic region of the spectrum typically displays a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) portion of the quinoxaline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the pyrazine (B50134) ring, the chlorine atom, and the carboxamide group. The amide protons (–CONH₂) usually appear as one or two broad signals, the chemical shift of which can be dependent on the solvent and concentration due to hydrogen bonding.

In related carboxamide compounds, the amide protons can show distinct signals, and their broadness can indicate exchange processes. For instance, in studies of other carboxamides, the amide protons are often observed as broad singlets. chemicalbook.com The protons of the quinoxaline ring are expected in the downfield region, typically between 7.5 and 9.0 ppm.

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Representative Quinoxaline Carboxamide Analogue

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Amide (NH) | 9.16 | s (broad) |

| Aromatic H | 7.99 - 7.47 | m |

| Aromatic H | 7.62 - 7.45 | m |

Note: Data is illustrative and based on related structures like N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide. mdpi.com The exact chemical shifts for this compound may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, each carbon atom in the quinoxaline ring system and the carboxamide group gives rise to a distinct signal, confirming the molecular framework.

The carbon atom attached to the chlorine (C-3) is expected to be significantly deshielded, appearing at a downfield chemical shift. Similarly, the carbonyl carbon of the amide group (C=O) will resonate at a very low field, typically in the range of 160-170 ppm. The remaining carbon atoms of the quinoxaline ring will have chemical shifts in the aromatic region (120-150 ppm). The symmetry of the molecule, or lack thereof, is readily apparent from the number of signals in the ¹³C NMR spectrum. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 160 - 170 |

| C-Cl (C-3) | 145 - 155 |

| Quaternary Carbons (C-2, C-4a, C-8a) | 135 - 150 |

| Aromatic CH Carbons | 125 - 135 |

Note: These are predicted ranges based on typical values for similar functional groups and heterocyclic systems. docbrown.infochemicalbook.com

Phosphorus-31 (³¹P) NMR for Phosphine (B1218219) Derivatives

For analogues of this compound that are functionalized with phosphine ligands, ³¹P NMR spectroscopy is an indispensable tool. magritek.com This technique is highly sensitive to the electronic and steric environment of the phosphorus atom. The chemical shift of the phosphorus nucleus provides direct information about its oxidation state and coordination.

For instance, the formation of a metal complex with a phosphine-derivatized quinoxaline can be monitored by the change in the ³¹P chemical shift upon coordination. Oxidation of the phosphine ligand to a phosphine oxide results in a significant downfield shift of the ³¹P signal. magritek.com This makes ³¹P NMR crucial for studying the reactivity and stability of such derivatives, particularly in the context of catalysis. magritek.com

Table 3: Representative ³¹P NMR Chemical Shifts for Phosphine and its Oxide

| Compound Type | Chemical Shift (ppm) |

| Tricyclohexylphosphine | -10 to 15 |

| Tricyclohexylphosphine oxide | 40 to 55 |

Note: Data is for a representative phosphine to illustrate the chemical shift changes upon oxidation. magritek.com The specific shifts for a this compound phosphine derivative would be unique.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Differentiation

Nitrogen-15 NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the this compound structure. This includes the two nitrogen atoms in the pyrazine ring and the nitrogen of the amide group.

The chemical shifts of the quinoxaline ring nitrogens would be distinct from that of the amide nitrogen, allowing for their unambiguous assignment. rsc.org The hybridization state and participation in aromaticity or hydrogen bonding significantly influence the ¹⁵N chemical shift. For example, the pyrazine nitrogens are expected to be more shielded than the amide nitrogen. This technique is particularly powerful when isotopic labeling is employed.

Table 4: Illustrative ¹⁵N NMR Chemical Shift Data for Different Nitrogen Environments

| Nitrogen Environment | Chemical Shift (ppm) |

| Amine (-NH2) | -340 to -320 |

| Pyridine-like Nitrogen | -140 to -40 |

| Amide (-CONH2) | -280 to -250 |

Note: Data is illustrative based on related nitrogen-containing compounds. rsc.org An external standard like ammonium (B1175870) chloride is often used. rsc.org

Solid-State NMR Techniques for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid states. For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

By analyzing the chemical shifts and line shapes in solid-state ¹³C and ¹⁵N NMR spectra, information about the molecular conformation, packing, and intermolecular interactions in the solid state can be obtained. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance signal and resolution.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by absorptions corresponding to the amide and quinoxaline functionalities.

Key vibrational bands include the N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp absorption usually found between 1680 and 1630 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) occurs around 1650-1590 cm⁻¹. mdpi.com

The quinoxaline ring itself gives rise to a series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400 - 3200 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | 1650 - 1590 |

| Quinoxaline Ring | C=C and C=N Stretching | 1600 - 1400 |

| C-Cl | Stretching | < 800 |

Note: These are typical ranges for the indicated functional groups. mdpi.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. For quinoxaline derivatives, electron ionization mass spectrometry (EI-MS) is a common method for generating characteristic fragments.

The mass spectrum of a this compound analogue would be expected to show a prominent molecular ion peak [M]⁺, which is often the base peak in stable aromatic systems, reflecting their stability under electron impact. The presence of chlorine would also give rise to a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of quinoxaline-2-carboxamides is influenced by the substituents on the quinoxaline ring and the amide group. General fragmentation pathways for related quinoline-4-carboxylic acids and their amides often involve the loss of the carboxamide group or its fragments. For this compound, a plausible primary fragmentation step would be the cleavage of the C-C bond between the quinoxaline ring and the carbonyl group, leading to the loss of the carboxamide radical (•CONH₂), resulting in a fragment ion corresponding to the 3-chloroquinoxaline cation.

Another predictable fragmentation pathway involves the loss of a chlorine radical (•Cl) from the molecular ion, followed by subsequent fragmentation of the resulting quinoxaline-2-carboxamide (B189723) radical cation. The elimination of a neutral carbon monoxide (CO) molecule from the molecular ion is also a common fragmentation pathway for carbonyl-containing compounds. Furthermore, the quinoxaline ring itself can undergo fragmentation, typically by the loss of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

In a study of 2-substituted quinoline-4-carboxylic acids, the main fragmentation pathways included the elimination of the carboxyl group (•COOH), leading to [M - COOH]⁺ ions, which subsequently lose HCN. chempap.org While not identical, this provides a model for the expected fragmentation of the quinoxaline core. For amides, the initial loss of the amino group (•NH₂) can also be a significant fragmentation pathway.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the general principles of mass spectrometry and data from related structures.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Plausible Origin |

| [M]⁺ | This compound | 207 | Molecular Ion |

| [M+2]⁺ | This compound (³⁷Cl) | 209 | Isotopic Peak |

| [M - NH₂]⁺ | 3-chloroquinoxaline-2-carbonyl | 191 | Loss of amino radical |

| [M - CO]⁺• | 3-chloroquinoxaline-aminomethylene radical cation | 179 | Loss of carbon monoxide |

| [M - CONH₂]⁺ | 3-chloroquinoxaline | 163 | Loss of carboxamide radical |

| [M - Cl]⁺ | quinoxaline-2-carboxamide | 172 | Loss of chlorine radical |

| [Quinoxaline ring]⁺ | Quinoxaline | 129 | Further fragmentation |

This table is illustrative and based on predicted fragmentation pathways.

The analysis of the mass spectra of a series of N-substituted quinoxaline-2-carboxamides would show variations in fragmentation based on the nature of the N-substituent, providing valuable information for the identification and structural confirmation of these analogues. mdpi.com

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed in the crystal lattice.

The crystal structures of several N-(substituted phenyl)quinoline-2-carboxamides have been determined, showing that the quinoline (B57606) ring system is essentially planar. nih.gov The dihedral angle between the quinoline and the substituted phenyl ring is a key conformational feature. In these structures, intramolecular hydrogen bonds are often observed between the amide N-H and the quinoline nitrogen atom, forming a stable five- or six-membered ring. nih.gov A similar intramolecular hydrogen bond would be expected in this compound between the amide proton and one of the quinoxaline nitrogen atoms.

Based on the analysis of related compounds, the following table summarizes the expected crystallographic parameters for this compound.

| Parameter | Expected Value/Feature | Basis from Analogue Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules. researchgate.net |

| Space Group | P2₁/c or similar centrosymmetric group | Common for achiral molecules. |

| Molecular Geometry | Largely planar quinoxaline ring | Characteristic of aromatic systems. mdpi.com |

| Intramolecular H-Bonding | N-H•••N (amide to quinoxaline N) | Observed in related quinoline carboxamides. nih.gov |

| Intermolecular Interactions | N-H•••O hydrogen bonds, π-π stacking | Key packing forces in aromatic amides. nih.gov |

The precise bond lengths and angles would be influenced by the electronic effects of the chloro and carboxamide substituents. The C-Cl bond length is expected to be in the typical range for an aryl chloride. The amide group would likely exhibit some degree of resonance, leading to a C-N bond with partial double bond character. The determination of the crystal structure of this compound would provide definitive answers to these structural questions and allow for a detailed understanding of its solid-state properties.

Pharmacological Investigations and Mechanistic Insights of 3 Chloroquinoxaline 2 Carboxamide As a Bioactive Scaffold

Serotonin (B10506) 5-HT3 Receptor Antagonistic Activity

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the management of chemotherapy-induced nausea and vomiting. The antagonistic activity of 3-chloroquinoxaline-2-carboxamide derivatives at this receptor has been a subject of significant research.

The affinity of a competitive antagonist for its receptor is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. nih.gov Studies on a series of 3-chloroquinoxaline-2-carboxamides, synthesized through the condensation of 3-chloro-2-quinoxaloylchloride with various Mannich bases of p-aminophenol, have demonstrated their potential as 5-HT3 receptor antagonists. nih.govresearchgate.net

The antagonistic activity was assessed in vitro using a guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation, with 2-methyl-5-HT serving as the 5-HT3 agonist. nih.govresearchgate.net Among the synthesized compounds, one derivative, compound 3g, showed significant antagonistic activity with a pA2 value of 6.4. nih.govresearchgate.net This affinity is comparable to that of the established 5-HT3 antagonist, Ondansetron, which exhibited a pA2 of 6.9 in the same model. nih.govresearchgate.net Other compounds in the series displayed mild to moderate antagonistic activities. nih.govresearchgate.net Another quinoxalin-2-carboxamide compound, designated as 5-HT3 antagonist 5 (compound 4c), was also evaluated in a similar guinea pig ileum preparation against 2-methyl-5-HT, yielding a pA2 value of 5. medchemexpress.com

Table 1: 5-HT3 Receptor Antagonistic Activity (pA2 Values)

| Compound | pA2 Value | Standard | pA2 Value (Standard) |

|---|---|---|---|

| Compound 3g | 6.4 | Ondansetron | 6.9 |

The development of this compound derivatives as 5-HT3 antagonists has been guided by established pharmacophore models for this receptor class. nih.govresearchgate.net The essential features of a competitive 5-HT3 receptor antagonist pharmacophore consist of three key components: wikipedia.orgnih.gov

An Aromatic Ring: The quinoxaline (B1680401) nucleus itself serves as the requisite aromatic moiety.

A Carbonyl Linking Group: The carboxamide function (-CONH-) provides a hydrogen bond acceptor site, which is believed to be coplanar with the aromatic ring. wikipedia.orgnih.gov

A Basic Nitrogen Atom: A protonatable nitrogen atom, typically part of an amine, is crucial for binding. wikipedia.orgnih.gov

In the design of these antagonists, the this compound scaffold provides the aromatic and carbonyl features. The third component, the basic nitrogen, is introduced through the side chain, often as part of a piperazine (B1678402) or other amine-containing structure attached to the carboxamide nitrogen. nih.govresearchgate.net Docking studies of various antagonists into homology models of the 5-HT3 receptor binding site support this pharmacophore model. wikipedia.org

Structure-activity relationship (SAR) studies are fundamental to optimizing the antagonistic potency of the this compound scaffold. These studies involve systematic modifications of the molecule to identify which chemical features enhance or diminish its interaction with the 5-HT3 receptor. nih.govnih.gov

Research has shown that the nature of the substituent attached to the carboxamide nitrogen significantly influences 5-HT3 receptor antagonism. nih.govresearchgate.net In a series of 3-chloroquinoxaline-2-carboxamides, various Mannich bases derived from p-aminophenol were used to introduce different amine-containing side chains. nih.gov The variation in activity among these derivatives, with compound 3g showing the highest potency (pA2 = 6.4), highlights the importance of the side chain's structure and basicity for optimal receptor interaction. nih.govresearchgate.net While the specific structures of the less active compounds were not detailed, the superior activity of compound 3g underscores that a specific spatial arrangement and nature of the basic amine are critical for achieving high-affinity binding to the 5-HT3 receptor. nih.govresearchgate.net General SAR for 5-HT3 ligands indicates that a hydrogen bond acceptor at a distance of approximately 5 Å from the basic nitrogen is essential for high-affinity binding. acs.org

Structure-Activity Relationship (SAR) Studies for Optimized Antagonism

Antimicrobial Potentials of this compound Related Structures

The quinoxaline core is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov While research specifically on the antimicrobial properties of this compound is limited, studies on structurally related quinoxaline derivatives provide significant insights into their potential as antibacterial agents.

Derivatives of the quinoxaline nucleus have been tested against a range of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com In one study, various quinoxaline derivatives were evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov The disc diffusion method was used to assess efficacy. Several synthesized compounds showed high activity against both bacterial types, with some being particularly effective against E. coli. nih.gov

Another study focused on novel 2,3-diaminoquinoxaline derivatives, which are structurally related to the carboxamide scaffold. These compounds were tested against bacterial strains using the disc diffusion method at a concentration of 100 µ g/disk . tandfonline.com The results, measured as the zone of inhibition, demonstrated significant antibacterial activity for several derivatives. For instance, compound 4c showed notable activity against multiple strains. tandfonline.com

Table 2: Antibacterial Activity of a 2,3-Diaminoquinoxaline Derivative (Compound 4c)

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | Gram-positive | 13.52 |

| S. pyogenes | Gram-positive | 14.89 |

| E. coli | Gram-negative | 12.34 |

| K. pneumoniae | Gram-negative | 10.50 |

Data from a study on 2,3-diaminoquinoxaline derivatives, structurally related to the primary subject. tandfonline.com

Further research on other substituted quinoxalines has identified compounds with potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 8 μg/mL against E. coli and 16 μg/mL against B. subtilis. nih.gov These findings collectively suggest that the quinoxaline scaffold, including structures related to this compound, is a promising foundation for the development of new antibacterial agents. nih.govnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-2-quinoxaloylchloride |

| p-aminophenol |

| Ondansetron |

| 2-methyl-5-HT (2-methyl-5-hydroxytryptamine) |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Streptococcus pyogenes |

Antifungal Spectrum and Efficacy

The quinoxaline scaffold is a subject of broad-spectrum pharmacological research, including investigations into its potential as an antifungal agent. core.ac.uk While numerous derivatives have shown promise, the efficacy can be highly dependent on the specific substitutions on the quinoxaline ring. bahrainmedicalbulletin.comnih.gov

Research into the antifungal properties of various quinoxaline compounds has yielded mixed results. A study exploring a range of quinoxaline derivatives against several Candida and Aspergillus species found that specific compounds like 2-Methyldibenzo[f,h]quinoxaline and 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline demonstrated notable activity against Candida glabrata and Candida krusei. bahrainmedicalbulletin.com Similarly, 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline were effective against multiple Candida strains. bahrainmedicalbulletin.com However, the core compound, Quinoxaline-2-carboxamide (B189723), showed no activity against the fungal strains tested in this particular study. bahrainmedicalbulletin.com This highlights the critical role that specific functional groups play in conferring antifungal properties to the quinoxaline scaffold.

In contrast, other research has identified different quinoxaline derivatives with significant antifungal potential. nih.govrsc.org For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be more effective in vitro than Amphotericin B against most clinical isolates of Candida albicans, and also showed high efficacy against isolates of Candida glabrata and Candida parapsilosis. nih.gov Furthermore, certain synthesized quinoxaline derivatives have demonstrated potent activity against plant pathogenic fungi, such as Rhizoctonia solani (rice sheath blight), with efficacy superior to the commercial fungicide azoxystrobin (B1666510). rsc.org

The table below summarizes the antifungal activity of various quinoxaline derivatives against different fungal species.

| Compound/Derivative | Fungal Species | Activity/Efficacy |

| Quinoxaline-2-carboxamide | Various Candida and Aspergillus species | No activity observed bahrainmedicalbulletin.com |

| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida glabrata, Candida tropicalis | Effective bahrainmedicalbulletin.com |

| 2-Chloro-7-(trifluoromethyl)quinoxaline | Candida glabrata, Candida tropicalis | Effective bahrainmedicalbulletin.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | Higher efficacy than Amphotericin B against most C. albicans isolates nih.gov |

| Derivative 5j | Rhizoctonia solani (plant pathogen) | EC₅₀ value of 8.54 μg/mL, superior to azoxystrobin rsc.org |

| Derivative 5k | Acidovorax citrulli (plant pathogen) | Good antibacterial activity rsc.org |

Antiviral Research with Quinoxaline Scaffolds

The structural versatility of quinoxaline derivatives has made them attractive candidates in antiviral drug discovery, including research targeting respiratory pathogens like SARS-CoV-2. nih.gov The focus of much of this research has been on inhibiting key viral proteins essential for replication and host cell interaction. nih.govnih.gov

Evaluation as Ligands for SARS-CoV-2 N-Protein

The SARS-CoV-2 nucleocapsid (N) protein is a primary target for antiviral therapeutics due to its crucial role in viral RNA transcription, replication, and packaging. nih.gov The N protein is highly conserved and abundantly expressed during infection, making it an appealing target for small molecule inhibitors. nih.govnih.gov It consists of two main structural domains: the N-terminal RNA-binding domain (NTD) and the C-terminal dimerization domain (CTD), both of which are critical for its function. nih.gov Drug repurposing and virtual screening studies have been employed to identify compounds that can bind to these domains and disrupt the N protein's function. nih.govnih.gov Although specific testing of this compound is not detailed, the broader class of heterocyclic compounds, including quinoxaline scaffolds, has been part of these large-scale screening efforts. nih.govresearchgate.net

In Silico Assessment of Binding Affinities and Virtual SAR

In silico molecular docking has been a vital tool for predicting the binding affinity of various small molecules to the SARS-CoV-2 N-protein. nih.govnih.gov These computational studies help to prioritize candidates for further experimental validation. For instance, a large-scale screening of FDA-approved drugs and other small molecules identified several compounds with high predicted binding affinities for the N-protein's NTD and CTD domains. nih.gov

Among the findings, cephalosporin (B10832234) antibiotics like ceftriaxone (B1232239) and cefotaxime (B1668864) showed high binding affinities to the N-NTD. nih.gov Other repurposed drugs, including the kinase inhibitor Fedratinib and the natural flavonoid Luteolin, were also identified as having strong potential to interact with the RNA binding sites of the N-NTD. nih.gov The binding of these molecules involves interactions with key amino acid residues that are essential for the N-protein's ability to bind viral RNA. nih.gov

The table below presents the predicted binding affinities of several compounds to the SARS-CoV-2 N-protein's N-terminal domain (NTD), as identified through molecular docking studies.

| Compound | Target Domain | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Silmitasertib | N-NTD | -8.8 nih.gov | Not specified |

| Nintedanib | N-NTD | -8.2 nih.gov | Not specified |

| Ternatin | N-NTD | -7.8 nih.gov | Not specified |

| Luteolin | N-NTD | -7.5 nih.gov | Not specified |

| Fedratinib | N-NTD | -7.3 nih.gov | Not specified |

| Ceftriaxone | N-NTD | -9.68 researchgate.net | Not specified |

| Cefuroxime | N-NTD | -9.68 researchgate.net | Not specified |

Diverse Biological Activities of Quinoxaline Analogues (General)

The quinoxaline ring system is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide array of biological activities. core.ac.uknih.gov This versatility has led to extensive research into their potential as therapeutic agents for various diseases. nih.govnih.gov

Anti-inflammatory Properties

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govbenthamscience.com These compounds can inhibit the expression of key inflammatory mediators, including cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov Some derivatives also act as inhibitors of p38 mitogen-activated protein kinase (p38 MAPK), a critical enzyme in the inflammatory signaling pathway. nih.govresearchgate.net

For example, certain aminoalcohol-based quinoxaline derivatives were shown to reduce leukocyte migration and decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α in a mouse model of peritonitis. scielo.br Other studies have highlighted quinoxalinyl hydrazone derivatives for their ability to inhibit the secretion of pro-inflammatory cytokines from macrophages. researchgate.net This body of research indicates that the quinoxaline scaffold is a promising template for the development of novel anti-inflammatory agents. nih.govijpsr.com

Antitumor and Anticancer Activity

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas of their pharmacology. nih.govfarmaceut.org These compounds have shown efficacy against a wide range of human tumor cell lines, acting through multiple mechanisms. nih.govtandfonline.com A primary mechanism is the inhibition of various protein tyrosine kinases (PTKs) that are crucial for cell cycle progression, proliferation, and survival in cancer cells. nih.gov Quinoxalines can act as competitive inhibitors of ATP at the kinase active site. nih.gov

Additionally, many quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.govtandfonline.com For instance, one quinoxaline-based compound was shown to be a potent and selective inhibitor of topoisomerase II, leading to cell cycle arrest and apoptosis in prostate cancer cells. tandfonline.com Another study reported that specific quinoxaline derivatives induced cell cycle arrest at the G2/M phase in colon carcinoma cells. nih.gov The antitumor activity of quinoxalines has been documented against various cancers, including leukemia, breast cancer, liver cancer, and colon cancer. farmaceut.orgnih.gov

The table below details the anticancer activity of selected quinoxaline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Mechanism/Activity |

| Compound VIIIc (a quinoxaline derivative) | HCT116 (Colon Carcinoma) | Induces cell cycle arrest at G2/M phase nih.gov |

| Compound IV (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | Potent Topo II inhibitor, induces apoptosis, IC₅₀ of 2.11 µM tandfonline.com |

| Compound 27 (a quinoxaline derivative) | Breast Cancer Neoplasms | Inhibited the growth of over 50 tumor cell lines farmaceut.org |

| Compound 24 (a quinoxaline derivative) | HCT 116, HT 29 (Colon Cancer) | Highly potent with IC₅₀ of 0.40 and 0.30 µmol L⁻¹ respectively farmaceut.org |

| DEQX and OAQX (aminoalcohol-based quinoxalines) | Ht-29 (Colorectal Cancer) | Reduced cell viability and induced apoptosis scielo.br |

Other Noteworthy Pharmacological Profiles

Beyond its well-documented activities, the this compound scaffold and its derivatives have been explored for a range of other pharmacological applications. These investigations have revealed potential antimicrobial, antifungal, and antimycobacterial properties, further highlighting the versatility of this chemical entity in medicinal chemistry.

Antimicrobial and Antifungal Activity

The quinoxaline nucleus is a constituent of various biologically active compounds, including some antibiotics. nih.gov This has prompted research into the antimicrobial potential of synthetic quinoxaline derivatives. Studies on 2,3-disubstituted quinoxalines, which share a core structure with this compound, have demonstrated notable antibacterial and antifungal activities. For instance, certain symmetrically disubstituted quinoxalines have shown significant antibacterial effects. nih.gov

In one study, a series of novel 2,3-diaminoquinoxaline derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results, measured by the zone of inhibition, indicated that several compounds possessed significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Another area of investigation involves the modification of existing antibiotics with quinoxaline moieties. For example, the replacement of the carboxylic acid group at the C3 position of ofloxacin (B1677185) with a carboxamide group has been explored to develop new agents with enhanced antimicrobial profiles. mdpi.com These derivatives have shown varied but sometimes improved activity against a panel of microorganisms compared to the parent drug. mdpi.com

Derivatives of quinoxalinylhydrazide have also been synthesized and assessed for their efficacy against various crop pathogenic fungi. malariaworld.org Many of these compounds displayed significant antifungal activity, with some exhibiting impressive potency against specific fungal strains. malariaworld.org For example, one compound showed broad-spectrum activity against six different pathogenic fungi. malariaworld.org Furthermore, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against other Candida species. researchgate.netnih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Symmetrically disubstituted quinoxalines | Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration (MIC) | Significant antibacterial activity | nih.gov |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus (Gram-positive) | Minimum Inhibitory Concentration (MIC) | Significant antibacterial activity | nih.gov |

| Quinoxalinylhydrazide derivatives | Rhizoctonia solani | EC50 | 0.15 µg/mL (for the most active compound) | malariaworld.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (clinical isolates) | Broth microdilution | More effective than Amphotericin B | researchgate.netnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Broth microdilution | Higher effectiveness than Amphotericin B | researchgate.netnih.gov |

Antimycobacterial Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Quinoxaline derivatives have been identified as a promising scaffold for the development of novel antimycobacterial drugs. nih.gov Specifically, quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov

Research has shown that substitution at the 3-position of the quinoxaline ring, as is the case in this compound, can be a key determinant of antimycobacterial efficacy. nih.gov In one study, a series of quinoxaline-2-carboxamide 1,4-di-N-oxides were tested against Mycobacterium tuberculosis H37Rv. nih.gov The results indicated that arylcarboxamide analogs were among the most active compounds. nih.gov Another study on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to quinoxalines, also demonstrated activity against Mycobacterium tuberculosis H37Rv. nih.gov

Furthermore, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been investigated as antimycobacterial agents. nih.gov One particular derivative with an ethoxycarbonyl group at the 2-position showed pronounced activity against both M. tuberculosis and M. smegmatis. nih.gov Interestingly, replacing this group with a carboxamide moiety led to a decrease in antitubercular effectiveness, highlighting the subtle structure-activity relationships at play. nih.gov

Table 2: Antimycobacterial Activity of Selected Quinoxaline Derivatives

| Compound Type | Test Organism | Activity Measurement | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis H37Rv | EC90/MIC | Arylcarboxamide analogues were most active. | nih.gov |

| Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives (3-methyl substituted) | Mycobacterium tuberculosis H37Rv | In vitro activity | Efficient for further development. | nih.gov |

| N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (structurally related) | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | nih.gov |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 1.25 µg/mL | nih.gov |

Antiviral Activity

The broad biological activities of quinoxaline derivatives have also led to investigations into their potential as antiviral agents. nih.govrsc.org A systematic review of studies published between 2010 and 2020 highlighted a growing interest in this area. nih.gov Quinoxaline derivatives have been evaluated against a variety of DNA and RNA viruses. nih.gov

For instance, research has explored the use of quinoxaline derivatives as inhibitors of the influenza A non-structural protein 1 (NS1A). nih.gov In these studies, substitutions at positions 2, 3, and 6 of the quinoxaline ring were found to be critical for activity, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range. nih.gov One of the most active compounds was also shown to inhibit the growth of the influenza A/Udorn/72 virus. nih.gov

While specific antiviral data for this compound is not extensively available in the reviewed literature, the general findings for the quinoxaline scaffold suggest that it is a promising starting point for the development of novel antiviral therapeutics. The proven ability to functionalize the quinoxaline ring at various positions allows for the fine-tuning of activity against specific viral targets. nih.govrsc.org

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound Type | Viral Target/Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2,3,6-substituted quinoxaline derivative (3-methoxyphenyl at position 6) | Influenza A NS1A protein | IC50 | 6.2 µM | mdpi.comnih.gov |

| 2,3,6-substituted quinoxaline derivative (2-furyl at position 6) | Influenza A NS1A protein | IC50 | 3.5 µM | mdpi.comnih.gov |

| 2,3,6-substituted quinoxaline derivative (2-furyl at position 6) | Influenza A/Udorn/72 virus | Cell-based assay | Inhibited virus growth | nih.gov |

Computational Chemistry and Cheminformatics in the Study of 3 Chloroquinoxaline 2 Carboxamide

Molecular Modeling and Conformational Analysis

Molecular modeling is fundamental to understanding the three-dimensional (3D) structure of a molecule, which in turn dictates its interaction with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its 3D conformation. Determining the minimum energy conformations of 3-chloroquinoxaline-2-carboxamide and its derivatives is a critical first step in computational analysis. This process identifies the most stable spatial arrangements of the atoms, which are more likely to be the bioactive conformations.

Researchers employ various computational methods to achieve this. The geometry and energy of structures are often optimized using software such as ORCA. nih.gov Density Functional Theory (DFT), a quantum mechanical method, is frequently used at levels like B3LYP/cc-pvdz to calculate the electronic structure and find the lowest energy state. nih.gov This optimization ensures that the modeled structure is in a relaxed, low-energy state before it is used in more complex simulations like molecular docking or dynamics. The resulting conformations provide a foundational understanding of the molecule's shape, flexibility, and the orientation of key functional groups, such as the carboxamide and the chloro-substituent on the quinoxaline (B1680401) core.

Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based methods are employed. These approaches leverage the information from a set of known active molecules to develop a model that predicts the activity of new, untested compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response.

In the context of quinoxaline derivatives, pharmacophore models have been successfully used to design novel antagonists. For instance, a series of 3-chloroquinoxaline-2-carboxamides were designed and synthesized based on the established pharmacophoric requirements for serotonin (B10506) type-3 (5-HT3) receptor antagonists. researchgate.net These requirements typically include features like a heteroaromatic ring, a carbonyl oxygen, and a basic nitrogen atom, all positioned at specific distances from one another. researchgate.net By ensuring the designed molecules comply with this pharmacophoric model, researchers can prioritize the synthesis of compounds with a higher probability of biological activity. researchgate.net

One study demonstrated this approach by preparing 3-chloroquinoxaline-2-carboxamides and evaluating their 5-HT3 antagonistic activity. researchgate.net The results showed that the synthesized compounds exhibited a range of activities, with one derivative, compound 3g , showing potency comparable to the standard antagonist Ondansetron. researchgate.net This validates the utility of the pharmacophore-based design strategy. A similar ligand-based approach was used to design 3-methoxyquinoxaline-2-carboxamides as 5-HT3 receptor antagonists. nih.gov

| Compound ID | Target Receptor | Activity (pA₂) | Reference Compound | Reference pA₂ |

| 3g | 5-HT₃ | 6.4 | Ondansetron | 6.9 researchgate.net |

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) offers a powerful, rational approach to drug discovery. SBDD methods aim to design ligands that fit precisely into the binding site of a protein, both geometrically and chemically.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to screen virtual libraries of compounds and to understand the molecular basis of protein-ligand interactions. nih.govnih.gov

Derivatives of the quinoxaline-2-carboxamide (B189723) scaffold have been the subject of numerous molecular docking studies against a variety of protein targets implicated in different diseases. nih.govnih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. For example, N-substituted quinoxaline-2-carboxamides have been docked into the binding sites of human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), suggesting these as potential targets for anticancer activity. nih.govresearchgate.net Other studies have explored quinoxaline derivatives as inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase for diabetes-related complications nih.gov, and against the c-Kit tyrosine kinase receptor for their anti-proliferative effects. nih.gov

Docking studies on a related quinoxaline ligand, identified as L3, against the lung cancer target 5ZMA, revealed a high docking score of -11.4 and highlighted the predominance of hydrophobic interactions with residues like TRP_424 and PHE_282, alongside hydrogen bonds with THR_278. physchemres.org

| Compound Class | Protein Target(s) | Key Findings from Docking |

| N-substituted quinoxaline-2-carboxamides | Human DNA topoisomerase, VEGFR | Identified as potential targets for antineoplastic activity. nih.govresearchgate.net |

| Quinoxaline sulfonohydrazide derivatives | sPLA2, α-glucosidase | A sulfonohydrazide moiety was identified as important for potent inhibition. nih.gov |

| 2-piperazinyl quinoxaline derivatives | c-Kit tyrosine kinase, P-glycoprotein | Compounds fit well within the catalytic cavity of the targets. nih.gov |

| Quinoxaline ligand (L3) | Lung Cancer Target (5ZMA) | High docking score (-11.4); interactions dominated by hydrophobic contacts and H-bonds. physchemres.org |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein. nih.govmdpi.com

MD simulations track the movements and interactions of every atom in the system for a specific duration, typically nanoseconds to microseconds. nih.govmdpi.com Key metrics, such as the Root-Mean-Square Deviation (RMSD), are calculated to evaluate the stability of the complex. physchemres.org A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site. nih.govmdpi.com

For instance, MD simulations of the quinoxaline-based lung cancer inhibitor L3 complexed with its target protein showed periods of stabilization with minor fluctuations, indicating the adoption of a stable conformation. physchemres.org Analysis of protein-ligand contacts throughout the simulation revealed that specific interactions, such as hydrophobic contacts with TRP_424 and hydrogen bonds with TYR_294, were consistently maintained, confirming their importance for binding and stabilization. physchemres.org Such simulations provide crucial insights into the dynamic behavior and potential adaptive structural changes within the protein-ligand complex, which are vital for lead optimization. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern medicinal chemistry, enabling the analysis and prediction of a compound's biological activity based on its molecular structure. For the this compound scaffold, these approaches are instrumental in deciphering the structural requirements for therapeutic activity and in guiding the design of new, more potent derivatives.

Establishment of Virtual Structure-Activity Relationships

The core of QSAR lies in establishing a relationship between the chemical structure and the biological activity of a series of compounds. For quinoxaline-2-carboxamides, Structure-Activity Relationship (SAR) studies form the foundation of this process. Research on N-substituted quinoxaline-2-carboxamides has shown that modifications to the amide substituent significantly impact biological outcomes, such as antimycobacterial and cytotoxic activities. chemicaljournals.comabechem.com For instance, studies have indicated that introducing more lipophilic substituents on the core can enhance antimycobacterial activity. chemicaljournals.com

Virtual SAR studies build upon these experimental findings. By creating a library of virtual analogs of this compound with diverse substituents, computational models can correlate specific structural features (descriptors) with activity. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). The goal is to understand how variations, such as the nature and position of substituents on an N-aryl or N-benzyl group, influence interactions with a biological target. chemicaljournals.comresearchgate.net An overview of SAR for quinoxaline derivatives often highlights a common pattern of interaction with target residues like glutamate, tyrosine, and leucine (B10760876) within a binding site. researchgate.net

Predictive Modeling for Biological Activity

Once a statistically significant relationship is established, predictive models can be developed. These models are crucial for prioritizing which novel compounds to synthesize, thereby saving time and resources. For the quinoxaline scaffold, predictive models can be tailored to specific therapeutic targets. For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a derivative, was identified as a potential antineoplastic agent with selective cytotoxicity against several cancer cell lines. chemicaljournals.comabechem.com Predictive models could be built from this data to design new analogs with potentially enhanced and more selective anticancer activity.

Techniques like 3D-QSAR employ field-based and atomic-based approaches to create a pharmacophore model—a 3D representation of the essential features a molecule must possess to be active. beilstein-journals.org For a series of this compound derivatives, a 3D-QSAR model could highlight the importance of the chloro-substituent as a hydrogen bond acceptor or the carboxamide group as a donor, and define the optimal spatial arrangement of these features for high-affinity binding to a target protein. beilstein-journals.org Such models have successfully guided the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2) by ensuring new molecules fit optimally into the hydrophobic pocket of the enzyme's active site. beilstein-journals.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule, such as its electronic structure and reactivity, which govern its interactions with biological targets. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.govresearchgate.net

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are employed to optimize the molecular geometry of this compound and to determine its fundamental electronic properties. nih.gov Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can compute key descriptors that predict chemical behavior. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For quinoxaline derivatives, these calculations can predict their electron-accepting ability, which has been correlated with biological activity. abechem.com Studies have shown that quinoxaline derivatives with less negative reduction potentials (indicating better electron-accepting capabilities) tend to be more biologically active. abechem.com Other calculated properties, such as the molecular electrostatic potential (MEP) map, visually display the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov

| Quantum Chemical Parameter | Significance in Reactivity Prediction |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Represents chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. nih.gov |

| Electron Affinity | Energy released when an electron is added; correlates with oxidizing capability and has been linked to bioactivity in quinoxalines. abechem.com |

Fukui Function Analysis for Reactive Sites

The Fukui function, a concept rooted in DFT, is a powerful tool for identifying the most reactive sites within a molecule. wikipedia.orgfaccts.de It measures the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the precise pinpointing of atoms most susceptible to nucleophilic, electrophilic, or radical attack. faccts.descm.com

There are three main types of Fukui functions:

f+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

f0 : Predicts reactivity towards a radical attack.

For this compound, calculating these functions would reveal which atoms on the quinoxaline ring or the carboxamide group are most reactive. For instance, the analysis might indicate that one of the nitrogen atoms in the pyrazine (B50134) ring is the most likely site for protonation or interaction with an electron-deficient center in a receptor. chemicaljournals.com By condensing the Fukui function values onto individual atoms, a ranked list of atomic reactivity can be generated, providing clear guidance for predicting metabolic transformation sites or key interactions at a binding site. scm.com

Rational Drug Design Paradigms for the Quinoxaline Scaffold

The quinoxaline ring is often described as a "privileged structure" in medicinal chemistry. chemicaljournals.com This is due to its presence in numerous compounds with a wide array of biological activities, suggesting its core structure is well-suited for binding to various biological targets. Rational drug design leverages this privileged nature by using computational methods to guide the development of new drugs based on the this compound scaffold.

A primary paradigm is structure-based drug design , which relies on knowing the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations are a cornerstone of this approach. In studies of N-substituted quinoxaline-2-carboxamides, docking was used to predict how these molecules might bind to potential targets like human DNA topoisomerase or vascular endothelial growth factor receptor (VEGFR). chemicaljournals.comabechem.com The simulation places the ligand (the quinoxaline derivative) into the active site of the target protein, calculates a binding score, and reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing modifications to the this compound structure that could enhance binding affinity and selectivity.